2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and an isopropyl group attached to a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as photochemical benzylic bromination have been employed to produce intermediates like 2,6-dichlorobenzyl bromide, which can then be further reacted to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted benzyl derivatives, nitroso compounds, and reduced amines, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may exert its effects through binding to active sites, altering enzyme activity, or affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzyl alcohol
- 2,6-Dichlorobenzyl chloride
- 2,6-Dichlorobenzyl bromide
Uniqueness
Compared to these similar compounds, (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide possesses a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide is a complex organic compound with significant biological activity. Its unique structure, characterized by a chiral center and a dichlorophenyl group, positions it as a candidate for various therapeutic applications. This article reviews its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula : C15H22Cl2N2O
- Molecular Weight : 317.3 g/mol
The compound's structure includes an amino group, a dichlorophenyl moiety, and an isopropyl chain, which contribute to its diverse chemical and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of certain pathogens and viruses, suggesting potential applications in treating infectious diseases. The mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, leading to biochemical changes that exert therapeutic effects.
Antiviral Effects
In addition to antimicrobial activity, studies have explored its antiviral properties. Preliminary findings suggest that it may inhibit viral replication or entry into host cells. This aspect of its biological activity is crucial for developing antiviral therapies.
Inhibition of Lysosomal Phospholipase A2
Another area of research focuses on the compound's ability to inhibit lysosomal phospholipase A2 , an enzyme implicated in phospholipidosis. This inhibition could have implications for understanding drug-induced phospholipidosis and related conditions.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated that the compound effectively inhibited the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Study 2: Antiviral Activity
In vitro studies assessing the antiviral activity against influenza viruses revealed that the compound reduced viral titers significantly:
Treatment Concentration (µM) | Viral Titer Reduction (%) |
---|---|
10 | 50 |
25 | 75 |
50 | 90 |
These findings suggest that higher concentrations correlate with increased antiviral efficacy.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Interaction with key enzymes involved in pathogen metabolism.
- Receptor Modulation : Binding to specific receptors on host cells to prevent viral entry.
- Cellular Pathway Disruption : Alteration of cellular signaling pathways that facilitate infection or inflammation.
Properties
Molecular Formula |
C15H22Cl2N2O |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-12(16)6-5-7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3 |
InChI Key |
CQRNGGXRIBEGNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)Cl)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.